

Physical and chemical properties of Diethyl 2-((phenylamino)methylene)malonate

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Compound of Interest

	Diethyl 2-((phenylamino)methylene)malonat
Compound Name:	
Cat. No.:	B188736

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An In-depth Technical Guide to Diethyl 2-((phenylamino)methylene)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **Diethyl 2-((phenylamino)methylene)malonate** (CAS No: 54535-22-7). This compound is a significant building block in organic synthesis, particularly for the construction of various heterocyclic frameworks.

Core Properties

Diethyl 2-((phenylamino)methylene)malonate is a solid organic compound with the molecular formula C₁₄H₁₇NO₄.^[1] It is also known by synonyms such as diethyl 2-(anilinomethylene)malonate.^{[2][3][4]} For optimal stability, it should be stored sealed in a dry, dark environment at 2-8°C.^{[1][3][5]}

Property	Value	Source(s)
Molecular Weight	263.29 g/mol	[1] [3] [4] [5]
Molecular Formula	C ₁₄ H ₁₇ NO ₄	[1] [5] [6]
CAS Number	54535-22-7	[1] [2] [5] [6]
Physical Form	Solid	[2] [3]
Color	Dark yellow crystalline / Orange	[3]
Melting Point	36-37 °C or 94-95 °C	[3]
Boiling Point (Predicted)	334.2 ± 42.0 °C	[3]
Density (Predicted)	1.171 ± 0.06 g/cm ³	[3]
pKa (Predicted)	-0.80 ± 0.70	[3]
InChI Key	PYPCDUKQEIPHAF- UHFFFAOYSA-N	[1] [2] [6]
SMILES	CCOC(=O)C(=CNC1=CC=CC =C1)C(=O)OCC	[4] [5] [6]
Purity	≥95%	[2] [5] [6]

Chemical Reactivity and Profile

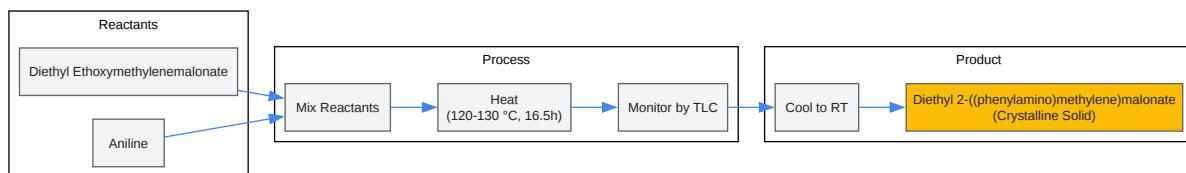
The unique reactivity of **Diethyl 2-((phenylamino)methylene)malonate** stems from its polarized enamine structure.[\[1\]](#) The nitrogen atom of the phenylamino group donates its lone pair of electrons into the double bond. This resonance effect increases the electron density at the α -carbon of the malonate moiety, making it a soft nucleophilic center.[\[1\]](#) This inherent nucleophilicity allows the compound to participate in various reactions, such as Michael additions with electron-deficient alkenes and other nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.[\[1\]](#)

Caption: Resonance structure illustrating the nucleophilic character of the α -carbon.

Experimental Protocols & Synthesis

The primary method for synthesizing **Diethyl 2-((phenylamino)methylene)malonate** involves the reaction of aniline with diethyl ethoxymethylenemalonate.

A mixture of aniline (29.99 mmol) and diethyl ethoxymethylenemalonate (30.00 mmol) is stirred at a temperature of 120-130 °C for approximately 16.5 hours.[3] The reaction progress is monitored by thin-layer chromatography (TLC) using an eluent of ethyl acetate:cyclohexane (1:1). Completion is indicated by the disappearance of the starting material spots and the appearance of a new UV-active product spot (R_f value of 0.84).[3] Upon completion, the reaction mixture is cooled to room temperature, yielding **Diethyl 2-((phenylamino)methylene)malonate** as a dark yellow crystalline solid.[3]



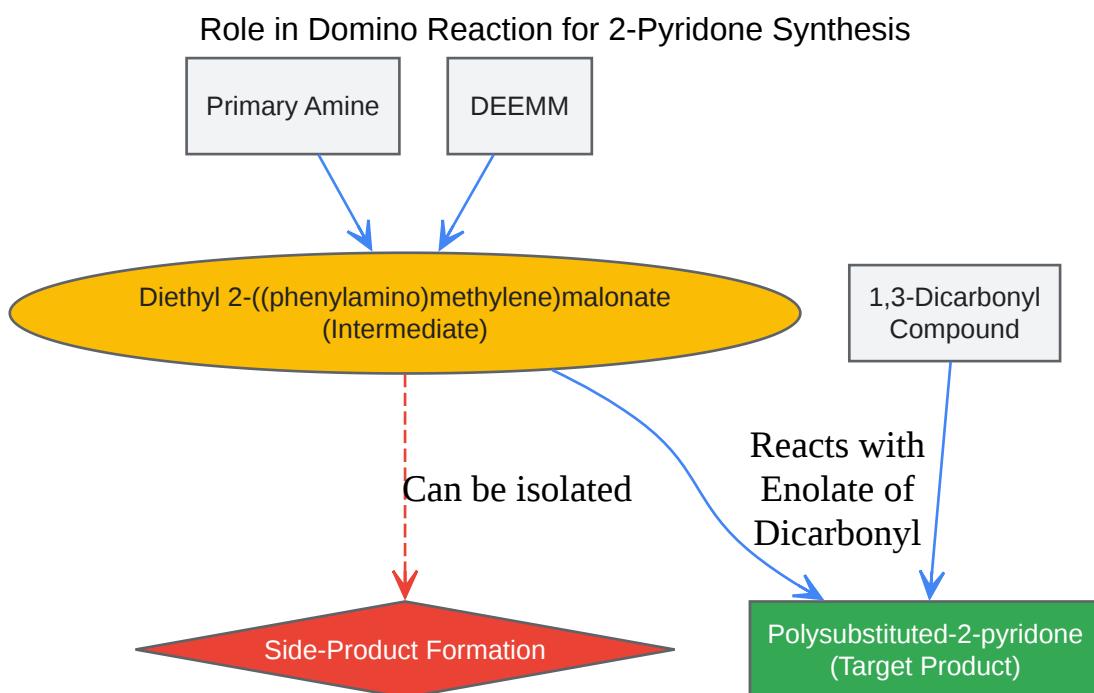
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Caption: Experimental workflow for the synthesis of the target compound.

- **Microwave-Assisted Synthesis:** An environmentally friendly and efficient alternative involves the microwave irradiation of diethyl ethoxymethylenemalonate and a primary amine, often under solvent-free conditions.[1]
- **Multicomponent Reactions (MCRs):** For atom economy, the compound and its analogues can be synthesized in a single step via an MCR involving substituted anilines, diethyl malonate, and ethyl orthoformate, often catalyzed by a Lewis acid like ZnCl₂ or FeCl₃.[1]

Role in Domino Reactions

Diethyl 2-((phenylamino)methylene)malonate has been identified as a key intermediate and sometimes a side-product in three-component domino reactions aimed at synthesizing polysubstituted-2-pyridones (PS2Ps).^[1] The typical reaction involves diethyl ethoxymethylenemalonate (DEEMM), a primary amine, and a 1,3-dicarbonyl compound. The amine first reacts with DEEMM to form the **Diethyl 2-((phenylamino)methylene)malonate** intermediate, which is then supposed to react further to yield the target pyridone.^[1]



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Caption: Pathway showing the compound as an intermediate in a domino reaction.

Analytical Data Summary

- High-Resolution Mass Spectrometry (HRMS-EI): The measured $[M]^+$ value is 263.11531, which corresponds closely with the theoretical value of 263.11521 for $C_{14}H_{17}NO_4$.^[3]
- 1H NMR (500 MHz, CD_3CN): δ 1.31 (t, 3H), 1.32 (t, 3H), 4.19 (q, 2H), 4.25 (q, 2H), 7.16 (t, 1H), 7.20 (dt, 2H), 7.38 (m, 2H), 8.48 (d, 1H), 10.81 (d, 1H).^[3]
- ^{13}C NMR (125 MHz, CD_3CN): δ 14.1, 14.2, 60.3, 60.6, 93.9, 117.6, 125.1, 130.1, 139.8, 151.9, 165.6, 168.8.^[3]

Safety and Handling

This compound is associated with several hazard statements and requires careful handling.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)[\[2\]](#)[\[6\]](#)
- Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves and eye/face protection.[\[1\]](#)[\[6\]](#) Handle in a well-ventilated area and avoid breathing dust.[\[6\]](#) Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[6\]](#) This compound is intended for research use only.[\[1\]](#)

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